

# Application Notes and Protocols for PF-03463275 in Electrophysiology

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## Compound of Interest

Compound Name: PF-03463275

Cat. No.: B1461716

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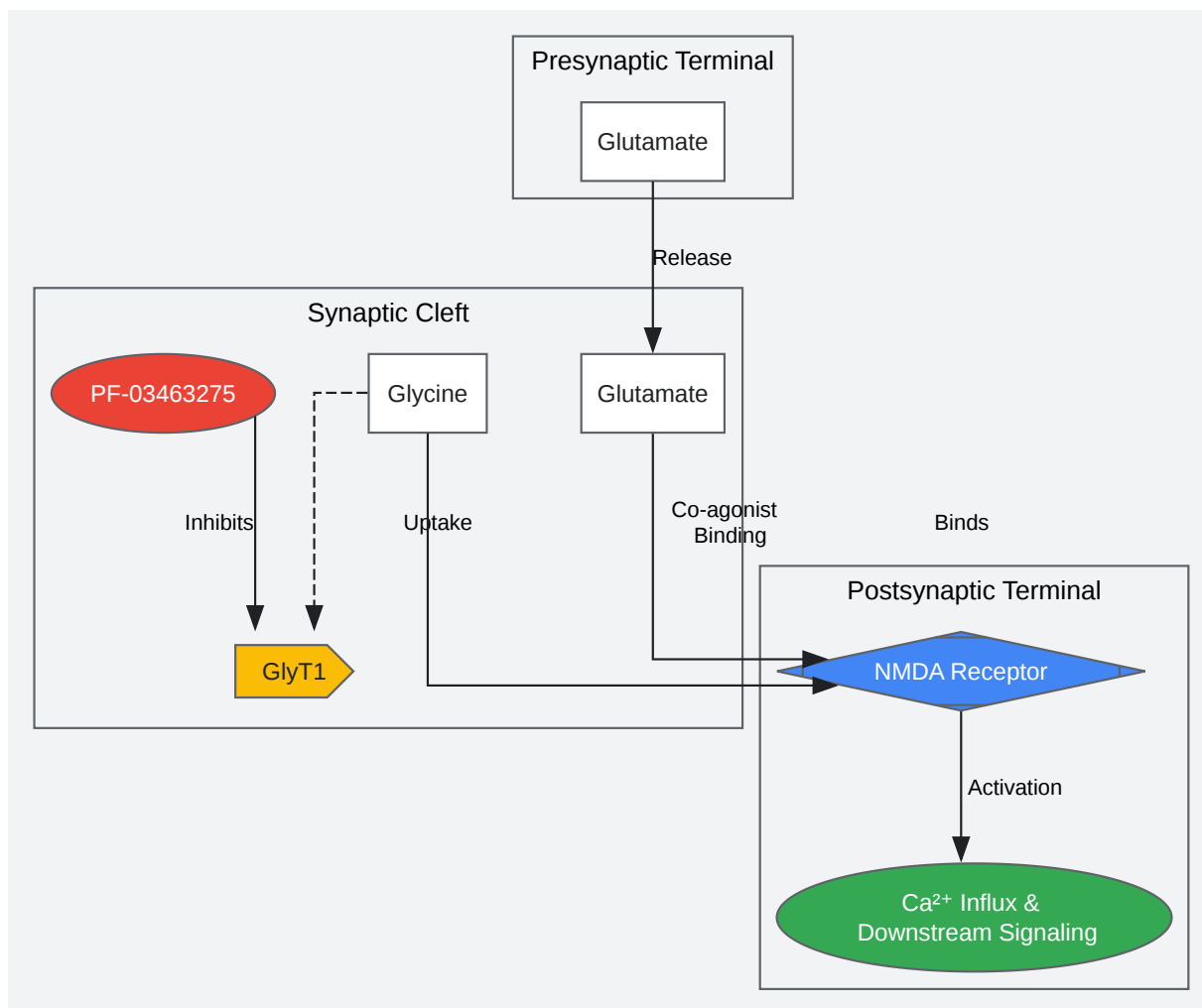
## Introduction

**PF-03463275** is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system. By inhibiting GlyT1, **PF-03463275** increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This enhancement of NMDA receptor function is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the cognitive impairments associated with schizophrenia.[1][5][6][7]

These application notes provide a comprehensive overview of the mechanism of action of **PF-03463275**, relevant quantitative data from clinical studies, and a detailed, representative protocol for investigating its effects on neuronal activity using in vitro electrophysiology.

## Mechanism of Action

**PF-03463275** allosterically inhibits the GlyT1 transporter, leading to a reduction in glycine clearance from the synapse. The resulting elevation of synaptic glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) to open their ion channel. This modulation of NMDA receptor activity can influence synaptic plasticity and neuronal excitability.



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Signaling pathway of **PF-03463275** action.

## Data Presentation

The following tables summarize the quantitative data available for **PF-03463275** from human studies.

Table 1: Dose-Dependent GlyT1 Occupancy of **PF-03463275** in Schizophrenia Patients[1][5]

PF-03463275 Dose (twice daily)	Mean GlyT1 Occupancy
10 mg	~44%
20 mg	~61%
40 mg	~76%
60 mg	~83%

Table 2: Effects of **PF-03463275** on Visual Long-Term Potentiation (LTP) in Schizophrenia Patients<sup>[1][5]</sup>

PF-03463275 Dose (twice daily)	Effect on LTP
10 mg	Not specified
20 mg	Not specified
40 mg	Peak enhancement of LTP
60 mg	Effect less than 40 mg (suggesting inverted 'U' dose-response)

## Experimental Protocols

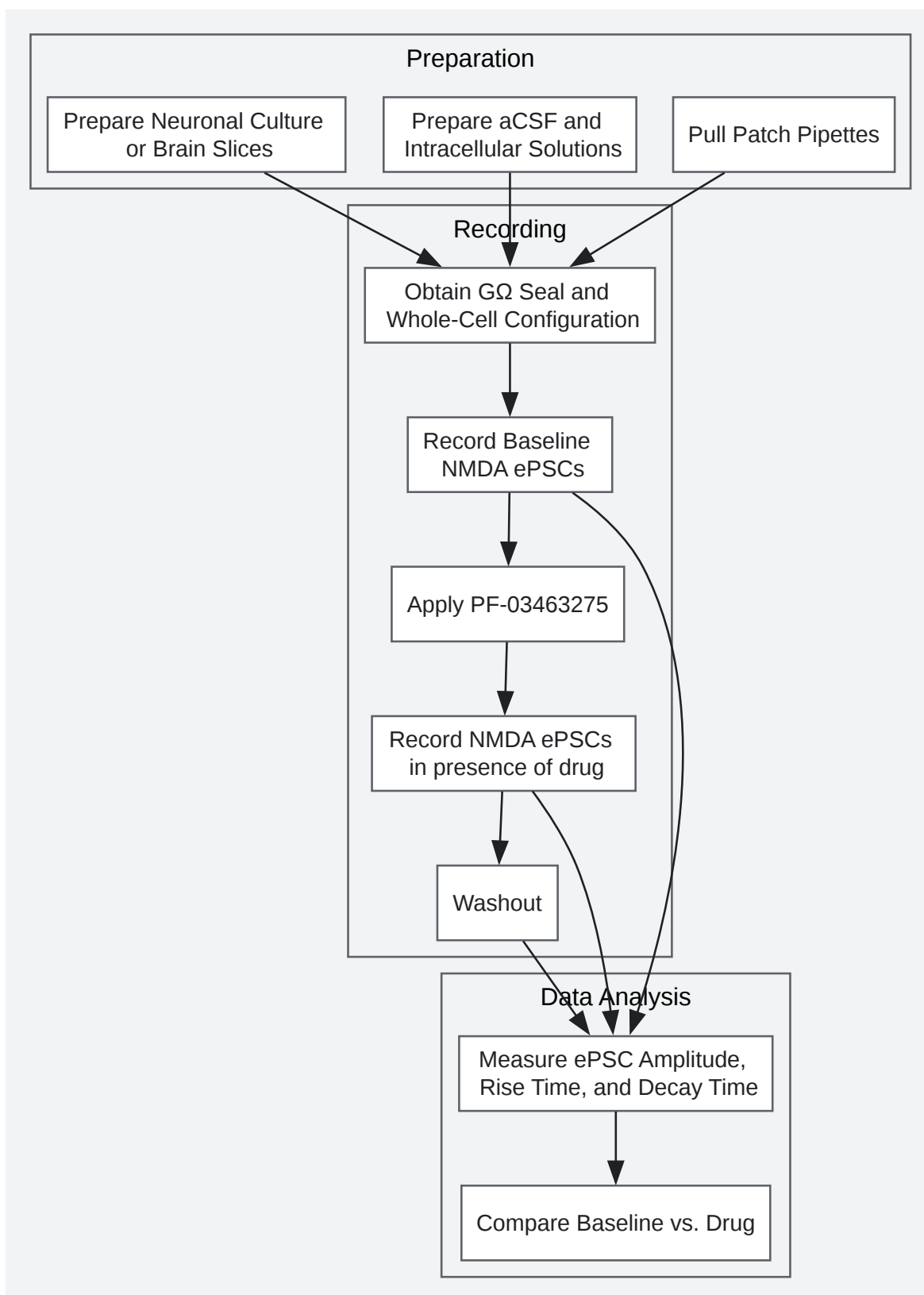
While specific in vitro electrophysiology protocols for **PF-03463275** are not readily available in the public domain, the following is a detailed, representative protocol for assessing the effects of a GlyT1 inhibitor on NMDA receptor-mediated synaptic currents using whole-cell patch-clamp recordings in primary neuronal cultures or acute brain slices.

### Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated Evoked Postsynaptic Currents (ePSCs)

Objective: To measure the effect of **PF-03463275** on the amplitude and kinetics of NMDA receptor-mediated ePSCs in cultured neurons or brain slices.

Materials:

- Cell Culture or Brain Slices: Primary hippocampal or cortical neurons, or acute brain slices from rodents.
- **PF-03463275** stock solution: 10 mM in DMSO, stored at -20°C.
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26 NaHCO<sub>3</sub>, 10 D-glucose, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>. Bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Recording aCSF: aCSF supplemented with an AMPA receptor antagonist (e.g., 10 μM CNQX), a GABA<sub>A</sub> receptor antagonist (e.g., 10 μM bicuculline), and nominally Mg<sup>2+</sup>-free to relieve the voltage-dependent block of NMDA receptors.
- Intracellular Solution (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine-Na<sub>2</sub>, 4 Mg-ATP, 0.4 Na-GTP, 0.5 EGTA. pH adjusted to 7.2-7.3 with CsOH, osmolarity adjusted to ~290 mOsm.
- Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.
- Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.



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Experimental workflow for electrophysiology recordings.

## Procedure:

- Preparation:
  - Prepare acute brain slices or plate primary neurons on coverslips.
  - Prepare and oxygenate aCSF and prepare intracellular solution.
  - Pull patch pipettes and fill with intracellular solution.
- Recording Setup:
  - Transfer a brain slice or coverslip with neurons to the recording chamber and continuously perfuse with oxygenated recording aCSF.
  - Visualize neurons using a microscope with DIC optics.
  - Approach a neuron with a patch pipette and apply positive pressure.
- Whole-Cell Configuration:
  - Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal.
  - Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
  - Clamp the cell at a holding potential of -70 mV.
- Baseline Recording:
  - Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
  - Deliver electrical stimuli at a low frequency (e.g., 0.1 Hz) to elicit ePSCs.
  - Record stable baseline NMDA receptor-mediated ePSCs for 5-10 minutes.
- Drug Application:

- Prepare the desired concentration of **PF-03463275** in the recording aCSF. A concentration range of 10 nM to 1  $\mu$ M is a reasonable starting point.
- Switch the perfusion to the aCSF containing **PF-03463275**.
- Continue to record ePSCs for 10-15 minutes to allow the drug to take effect and reach a steady state.
- Washout:
  - Switch the perfusion back to the control recording aCSF to wash out the drug.
  - Record for another 10-15 minutes to assess the reversibility of the drug's effects.
- Data Analysis:
  - Analyze the recorded traces using electrophysiology software.
  - Measure the peak amplitude, rise time (10-90%), and decay time constant of the NMDA ePSCs.
  - Compare these parameters during baseline, drug application, and washout periods. An increase in the ePSC amplitude or a change in kinetics would indicate a potentiation of NMDA receptor function by **PF-03463275**.

## Expected Outcomes and Interpretation

Inhibition of GlyT1 by **PF-03463275** is expected to increase the concentration of glycine in the synaptic cleft. This should lead to a greater occupancy of the glycine co-agonist site on synaptic NMDA receptors, resulting in an increased amplitude of NMDA receptor-mediated ePSCs. The kinetics of the ePSCs (rise and decay times) may also be altered. A dose-response curve can be generated by applying increasing concentrations of **PF-03463275** to determine its potency (EC50) in this in vitro system. These experiments will provide valuable insights into the functional consequences of GlyT1 inhibition on synaptic transmission and neuronal excitability.

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